molecular formula C28H27Cl2FN4O4S B216101 N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Katalognummer B216101
Molekulargewicht: 605.5 g/mol
InChI-Schlüssel: DQZLWFKCFHHGDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, commonly known as DCTA, is a novel compound with potential applications in scientific research. DCTA is a triazole-based compound that has been synthesized through a series of chemical reactions.

Wirkmechanismus

The mechanism of action of DCTA is not fully understood. However, it has been suggested that DCTA may act by inhibiting the activity of certain enzymes or by interfering with cellular processes. DCTA has been shown to inhibit the growth of microorganisms by disrupting their cell walls. It has also been suggested that DCTA may induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
DCTA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms by disrupting their cell walls. DCTA has also been shown to induce apoptosis in cancer cells by activating certain pathways. Furthermore, DCTA has been shown to exhibit anticonvulsant and analgesic activities.

Vorteile Und Einschränkungen Für Laborexperimente

DCTA has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, which makes it an attractive target for research. DCTA has also been shown to exhibit potent activities against microorganisms and cancer cells, which makes it a potential candidate for drug development. However, there are also some limitations to using DCTA in lab experiments. DCTA is a complex compound that requires specialized equipment and expertise to synthesize. Furthermore, the mechanism of action of DCTA is not fully understood, which makes it difficult to design experiments to study its effects.

Zukünftige Richtungen

There are several future directions for research on DCTA. One area of research could be to further investigate the mechanism of action of DCTA. This could involve studying its effects on cellular processes and identifying the enzymes or pathways that it targets. Another area of research could be to explore the potential of DCTA as a drug candidate. This could involve testing its efficacy in animal models and optimizing its pharmacokinetic properties. Furthermore, DCTA could be tested against a wider range of microorganisms and cancer cell lines to determine its full potential as an antimicrobial and anticancer agent.

Synthesemethoden

The synthesis of DCTA involves a series of chemical reactions that include the condensation of 3,4-dichloroaniline with 4-fluorophenylacetic acid, followed by the reaction with triethylorthoformate and thiosemicarbazide. The resulting compound is then treated with acetic anhydride and acetic acid to yield DCTA. The synthesis of DCTA has been optimized to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

DCTA has potential applications in scientific research, particularly in the field of drug discovery. DCTA has been shown to exhibit antimicrobial, antifungal, and anticancer activities. It has been tested against a wide range of microorganisms and has shown promising results. DCTA has also been tested against various cancer cell lines and has shown potent cytotoxic activity. Furthermore, DCTA has been shown to exhibit anticonvulsant and analgesic activities.

Eigenschaften

Produktname

N-(3,4-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molekularformel

C28H27Cl2FN4O4S

Molekulargewicht

605.5 g/mol

IUPAC-Name

N-(3,4-dichlorophenyl)-2-[[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H27Cl2FN4O4S/c1-4-37-23-13-17(14-24(38-5-2)26(23)39-6-3)27-33-34-28(35(27)20-10-7-18(31)8-11-20)40-16-25(36)32-19-9-12-21(29)22(30)15-19/h7-15H,4-6,16H2,1-3H3,(H,32,36)

InChI-Schlüssel

DQZLWFKCFHHGDD-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl

Kanonische SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.